Naphthomycin B

Structural Chemistry Ansamycin Antibiotics Natural Product Isolation

Choose Naphthomycin B for its distinct 30-chloronaphthomycin C structure, ensuring target specificity not found in naphthomycin A or C. This compound is essential for oncology programs investigating non-canonical SH-enzyme inhibition (reversible by glutathione) and for mitochondrial biology studies targeting Complex I to modulate ATP/ROS. Buy this high-purity (≥98%) reference standard, reliably supplied for LC-MS and advanced research applications.

Molecular Formula C39H44ClNO9
Molecular Weight 706.2 g/mol
Cat. No. B13807063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthomycin B
Molecular FormulaC39H44ClNO9
Molecular Weight706.2 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl
InChIInChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45)/b8-7+,11-9-,12-10-,16-14+,21-13+,24-17+/t20-,22-,23-,26-,28-,35-/m0/s1
InChIKeyPGLCKEFYXCGUGA-DLCSPTBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Naphthomycin B (CAS 86825-88-9): A 29-Membered Naphthalenic Ansamycin with Distinct Structural and Activity Profiles


Naphthomycin B (CAS 86825-88-9) is a 29-membered naphthalenic ansamacrolactam antibiotic produced by specific strains of Streptomyces, including Streptomyces galbus subsp. griseosporeus [1]. Belonging to the ansamycin class, it features the largest lactam ring reported within the family and is structurally defined as 30-chloronaphthomycin C, differentiating it from its closest analogs [2]. The compound is recognized for a spectrum of biological activities, including antibacterial, antifungal, and antitumor properties, which are reported to be distinct from those of related classes like the rifamycins and streptovaricins [3].

Why Naphthomycin B Cannot Be Substituted by Generic Naphthomycin A or C in Specialized Research


Generic substitution of naphthomycins is not scientifically valid due to critical structural variations that directly impact biological activity. Naphthomycin B (II) is specifically 30-chloronaphthomycin C, while Naphthomycin A (I) differs from both B and C by the presence of an additional methyl group at the C(2) position and by differences in the configuration of several double bonds [1]. These precise structural features are not incidental; they define the compound's unique interaction with biological targets. For instance, Naphthomycin A is known to inhibit fatty acid synthesis in coliform bacteria , while Naphthomycin B has been reported to target mitochondrial complex I [2], demonstrating that subtle changes in the ansa ring and aromatic moiety lead to divergent mechanisms of action and research applications.

Quantitative Differentiation of Naphthomycin B: A Head-to-Head Evidence Guide for Scientific Selection


Structural Differentiation from Naphthomycin A: Chlorination and Demethylation Create a Unique Chemical Entity

Naphthomycin B (II) is definitively characterized as 30-chloronaphthomycin C and is also known as (4E,6Z)-2-Demethylnaphthomycin A [1]. It is differentiated from Naphthomycin A (I) by the absence of a methyl group at the C(2) position and by a different configuration of double bonds [1]. This is not a trivial substitution; the specific halogenation at C-30 is mediated by the halogenase gene nat1, a key determinant of naphthalenic ansamycin biosynthesis and a feature absent in many analogs [2].

Structural Chemistry Ansamycin Antibiotics Natural Product Isolation

Distinct Antitumor Mechanism: Cytotoxicity Mediated by SH-Enzyme Inhibition, Reversible by Glutathione

The mechanism of cytotoxicity for naphthomycin, of which Naphthomycin B is a chlorinated analog, is documented as the inhibition of sulfhydryl (SH) enzymes involved in nucleic acid biosynthesis [1]. This is considered a unique mode of action within the ansamycin group [1]. A key experimental finding is that the cytotoxic activity of naphthomycin (IC50: 0.4-1.3 µg/mL against murine leukemic cells P388, L1210, and L5178Y) is reversed by the addition of SH compounds such as 2-mercaptoethanol, dithiothreitol, and glutathione [1]. This contrasts with the classic mechanism of rifamycins, which act by directly inhibiting bacterial DNA-dependent RNA polymerase [2].

Antitumor Mechanism Cytotoxicity Assay Ansamycin Pharmacology

Subcellular Targeting: Inhibition of Mitochondrial Complex I Electron Transport

Naphthomycin B is reported to exert its biological activity through the inhibition of mitochondrial electron transport, specifically targeting Complex I, a key enzyme complex in the mitochondrial respiratory chain [1]. By inhibiting this complex, Naphthomycin B disrupts the normal flow of electrons, leading to a reduction in ATP production and an increase in the generation of reactive oxygen species (ROS) [1]. While the specific IC50 or Kd for Complex I inhibition is not provided in the primary literature, the specific targeting of Complex I differentiates its intracellular activity from other ansamycins that primarily target cytosolic or nuclear processes .

Mitochondrial Biology Complex I Inhibition Cellular Metabolism

Physicochemical Differentiation: Low Aqueous Solubility and Specific Chromatographic Purity Profile

Naphthomycin B exhibits a very low calculated aqueous solubility of 2.1e-4 g/L (0.21 µg/mL) at 25 ºC . This poor water solubility is a defining characteristic that directly impacts experimental design and formulation. For researchers requiring a high-purity reference standard, commercial sources provide Naphthomycin B at a purity of ≥98% as determined by HPLC, supplied as a yellow solid [1]. Its solubility profile dictates the use of organic solvents such as DMSO, methanol, or acetone for reconstitution .

Analytical Chemistry Compound Formulation Reference Standards

Best Research and Industrial Application Scenarios for Naphthomycin B


Investigating Non-RNA Polymerase Cytotoxicity Mechanisms in Cancer Research

Naphthomycin B is optimally suited for oncology research programs investigating non-canonical cytotoxic mechanisms. Its documented activity involves the inhibition of SH-enzymes critical for nucleic acid biosynthesis, a mode of action that is reversible by glutathione and distinct from the RNA polymerase inhibition of rifamycins [1]. This makes it a valuable tool for studying alternative pathways of cell death and for exploring therapeutic strategies in cancer models where conventional ansamycin targets are not relevant or where resistance has developed.

Probing Mitochondrial Complex I Dysfunction and Oxidative Stress

The reported ability of Naphthomycin B to specifically target and inhibit mitochondrial Complex I of the electron transport chain positions it as a key reagent for studies on mitochondrial biology [1]. This inhibition leads to reduced ATP production and increased ROS generation [1]. Therefore, Naphthomycin B is a preferred choice for researchers modeling mitochondrial dysfunction, investigating the cellular response to metabolic stress, or screening for compounds that modulate Complex I activity.

Use as a High-Purity Analytical Reference Standard for Naphthomycin Quantification

Given its availability at a high purity of ≥98% (by HPLC) and its characteristic physicochemical properties, including a defined molecular weight of 706.22 g/mol and a specific UV spectrum, Naphthomycin B serves as a suitable analytical reference standard [1]. It can be reliably used for the identification and quantification of naphthomycin-type polyketides in complex mixtures, such as microbial fermentation broths, using techniques like liquid chromatography-mass spectrometry (LC-MS) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.